Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxadiazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Scientific Research Applications
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride: Similar structure but with a hydrochloride group.
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: Differing in the position of the nitrogen atoms within the spiro ring.
Uniqueness
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate stands out due to its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate (CAS No. 1796557-11-3) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H15ClN2O and a molecular weight of approximately 190.67 g/mol. The compound features both oxa and diaza functionalities, contributing to its unique chemical reactivity and biological activity .
Synthesis
The synthesis of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under basic conditions, followed by the formation of the hydrochloride salt for enhanced stability and solubility in biological assays.
Muscarinic Receptor Interaction
Research has indicated that compounds related to methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. A study demonstrated that derivatives of this class can ameliorate cognitive impairment in animal models, showing antiamnesic effects and influencing behaviors such as hypothermia and tremor induction .
Table 1: Binding Affinities for Muscarinic Receptors
Compound | M1 Affinity (nM) | M2 Affinity (nM) | Anti-amnesic Activity |
---|---|---|---|
6a | High | Moderate | Yes |
Methyl 1-oxa... | TBD | TBD | TBD |
Insulin Signaling Enhancement
Another aspect of the biological activity of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene is its potential to enhance insulin signaling pathways. This effect suggests a role in glucose metabolism and possible implications for diabetes management.
Case Studies
- Cognitive Function Improvement : In a study involving scopolamine-induced memory impairment in rats, administration of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives resulted in significant improvements in passive avoidance tasks, indicating a potential therapeutic role in cognitive disorders .
- Antimicrobial Activity : Preliminary investigations have shown that related compounds possess antimicrobial properties, suggesting further exploration into their use as therapeutic agents against bacterial infections.
The mechanism by which methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene exerts its biological effects is thought to involve modulation of receptor activity and inhibition of specific enzymes linked to neurotransmitter signaling pathways. These interactions may lead to downstream effects on cellular signaling cascades that influence cognition and metabolic processes.
Properties
IUPAC Name |
methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-13-8(12)7-6-9(14-11-7)2-4-10-5-3-9/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFWMSOVPGNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.